[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butyl ester group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate activating agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases or amidases. Its structural features make it suitable for investigating the mechanisms of these enzymes.
Medicine: In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets, such as receptors or enzymes, makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility in chemical reactions allows for the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Molecular Targets and Pathways Involved:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can interact with receptors, leading to changes in signal transduction pathways.
Proteins: The compound may bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
tert-Butyl carbamate: A compound with a similar ester group but different overall structure.
Piperidine derivatives: Compounds with a piperidine ring, which may have similar reactivity.
Uniqueness: The uniqueness of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-carbamic acid tert-butyl ester lies in its combination of functional groups, which allows for diverse chemical reactions and applications. Its specific structure provides distinct reactivity and potential for use in various fields, setting it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-11(7-9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGVVJCGKGEARC-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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